molecular formula C16H17NO3S2 B2935387 (1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(thiophen-3-yl)methanone CAS No. 2034515-25-6

(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(thiophen-3-yl)methanone

Cat. No.: B2935387
CAS No.: 2034515-25-6
M. Wt: 335.44
InChI Key: HGATZYVHPZMZRN-UHFFFAOYSA-N
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Description

(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(thiophen-3-yl)methanone is a complex organic compound that features a thiazepane ring, a thiophene ring, and a methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(thiophen-3-yl)methanone typically involves multiple steps:

    Formation of the Thiazepane Ring: The thiazepane ring can be synthesized through a cyclization reaction involving a suitable precursor such as a diamine and a thioester. This step often requires a catalyst and specific reaction conditions to ensure the correct ring closure.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction, where the thiazepane ring is reacted with a phenyl halide in the presence of a Lewis acid catalyst.

    Attachment of the Thiophene Ring: The thiophene ring can be attached through a coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.

    Formation of the Methanone Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazepane ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the methanone moiety, potentially converting it to an alcohol.

    Substitution: The aromatic rings (phenyl and thiophene) can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) or organometallic reagents (for nucleophilic substitution) are commonly employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, (1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(thiophen-3-yl)methanone is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be investigated for its potential biological activity. Compounds containing thiazepane and thiophene rings have been shown to exhibit various pharmacological properties, including antimicrobial and anticancer activities.

Medicine

In medicinal chemistry, this compound could be explored as a lead compound for the development of new drugs. Its structural features may allow it to interact with specific biological targets, making it a candidate for drug discovery programs.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its ability to undergo various chemical reactions makes it a versatile component in material science.

Mechanism of Action

The mechanism of action of (1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(thiophen-3-yl)methanone would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The thiazepane ring could mimic natural substrates or inhibitors, while the thiophene ring might enhance binding affinity through π-π interactions.

Comparison with Similar Compounds

Similar Compounds

    (1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(4-propylphenyl)methanone: Similar structure but with a propyl group instead of a thiophene ring.

    Thiazepane derivatives: Various derivatives with different substituents on the thiazepane ring.

    Thiophene derivatives: Compounds with different functional groups attached to the thiophene ring.

Uniqueness

(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(thiophen-3-yl)methanone is unique due to the combination of the thiazepane and thiophene rings, which confer distinct chemical and biological properties. This dual-ring system is not commonly found in other compounds, making it a subject of interest for further research and development.

Properties

IUPAC Name

(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)-thiophen-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3S2/c18-16(14-7-10-21-12-14)17-8-6-15(22(19,20)11-9-17)13-4-2-1-3-5-13/h1-5,7,10,12,15H,6,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGATZYVHPZMZRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCS(=O)(=O)C1C2=CC=CC=C2)C(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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